7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-20-11-6-7-16-15-21(31-23(16)20)24(29)26-13-14-28-19-10-3-2-8-17(19)22(27-28)18-9-4-5-12-25-18/h4-7,9,11-12,15H,2-3,8,10,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMSTQVPZAFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, receptor binding affinities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzofuran core substituted with a methoxy group and a carboxamide moiety. The presence of a pyridine ring and a tetrahydro-indazole structure contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzofuran derivatives. For instance, compounds with structural similarities have shown significant inhibition against various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation in human cancer cell lines.
Case Study: In Vitro Anticancer Activity
In an evaluation of related benzofuran derivatives, compounds exhibited IC50 values ranging from 0.25 µM to 5 µM against different cancer types, indicating potent antiproliferative effects. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | CCRF-CEM | 1.08 |
| 7k | HI-60 | 0.25 |
| 7l | RPMI-8262 | 0.59 |
| 7m | HCT-116 | 0.26 |
| 7o | U251 | 0.52 |
These results suggest that modifications in the chemical structure can significantly influence the biological activity of benzofuran derivatives.
Receptor Binding Affinity
The compound's interaction with dopamine receptors has been of particular interest. Binding assays have shown that derivatives with similar structures exhibit high binding affinities for D2 and D3 receptors, which are implicated in various neurological disorders and cancers.
Binding Affinity Data
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| Compound A | D2 | 57.7 |
| Compound B | D3 | 1.21 |
| Compound C | D2 | 270 |
| Compound D | D3 | 4.78 |
These values indicate that certain modifications can enhance selectivity and potency towards specific receptor subtypes.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how structural variations affect biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups at specific positions has been linked to increased receptor affinity.
- Pyridine Ring Influence : The inclusion of a pyridine moiety has been associated with enhanced anticancer activity.
- Indazole Modifications : Variations in the indazole structure can lead to significant changes in both receptor binding and anticancer efficacy.
Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group Presence | Increased receptor affinity |
| Pyridine Ring | Enhanced anticancer activity |
| Indazole Variations | Altered binding and efficacy |
Q & A
Q. Advanced
- Molecular Docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock or Schrödinger. Focus on the pyridinyl-indazolyl moiety’s role in hydrogen bonding .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to identify critical residues .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and redox behavior, as demonstrated in fluorescent maleimide design .
- Validation : Cross-check predictions with SPR or enzymatic assays to refine models .
What analytical techniques confirm the compound’s structure and purity?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR verify the benzofuran carboxamide (δ ~160-165 ppm for carbonyl) and indazole-pyridine protons (δ ~7-9 ppm) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages .
How to address discrepancies between in silico predictions and experimental bioactivity data?
Q. Advanced
- Parameter Optimization : Adjust protonation states (e.g., pyridine nitrogen pKa) and solvation models (e.g., implicit vs. explicit water) in docking .
- Off-Target Screening : Use proteome-wide docking or SPR to identify unintended interactions .
- Conformational Analysis : Compare crystallographic data (if available) with predicted binding poses .
- Data Triangulation : Combine enzyme assays (IC₅₀), cellular viability (MTT), and transcriptomics to resolve contradictions .
What in vitro assays are suitable for initial biological evaluation?
Q. Basic
- Kinase Inhibition : Test against kinases (e.g., EGFR, Aurora A) using ADP-Glo™ assays, given structural similarities to benzothiazole inhibitors .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Affinity : SPR or ITC to quantify interactions with recombinant proteins .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
What strategies optimize the compound’s pharmacokinetic properties?
Q. Advanced
- LogP Modulation : Introduce polar groups (e.g., -OH, -SO₂CH₃) to reduce hydrophobicity, as seen in benzothiazole derivatives .
- Prodrug Design : Esterify the carboxamide to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
- ADMET Profiling :
- Caco-2 Permeability : Assess intestinal absorption.
- Plasma Protein Binding : Use equilibrium dialysis.
- hERG Inhibition : Patch-clamp assays to minimize cardiotoxicity .
How to evaluate the compound’s stability under varying experimental conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Benzofuran derivatives are prone to hydrolysis under alkaline conditions .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures .
- Light Sensitivity : Expose to UV/Vis light (300–800 nm) and track photodegradation products with LC-MS .
What structural analogs could resolve contradictory bioactivity data in different assays?
Q. Advanced
- Pyridine Replacement : Substitute pyridine with isosteres (e.g., pyrimidine) to alter H-bonding patterns .
- Indazole Modifications : Introduce substituents at the indazole 3-position to enhance steric complementarity with targets .
- Ethyl Linker Optimization : Replace the ethyl spacer with PEG-like chains to improve solubility without compromising binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
